molecular formula C23H19ClN2O5 B12192683 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide

Cat. No.: B12192683
M. Wt: 438.9 g/mol
InChI Key: LVNMJRGSELIIPR-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of solvents, reagents, and purification techniques are crucial factors in the industrial preparation of this compound .

Chemical Reactions Analysis

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]propanamide

InChI

InChI=1S/C23H19ClN2O5/c1-13-18-9-5-15(25-21(27)10-8-17-12-20(24)26-31-17)11-19(18)30-23(13)22(28)14-3-6-16(29-2)7-4-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,25,27)

InChI Key

LVNMJRGSELIIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCC3=CC(=NO3)Cl)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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